N-(4-methylphenyl)-2-phenylbutanamide
Description
N-(4-Methylphenyl)-2-phenylbutanamide is a butanamide derivative featuring a phenyl group at the C2 position of the butanamide chain and a 4-methylphenyl substituent on the nitrogen atom. The 4-methylphenyl group likely influences molecular conformation, intermolecular interactions, and packing efficiency, as observed in structurally similar compounds (e.g., halogenated imidazole derivatives in and nitro-substituted butanamides in ).
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-7-5-4-6-8-14)17(19)18-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
AQCRFYZUUVTQLB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares N-(4-methylphenyl)-2-phenylbutanamide with structurally related compounds from the evidence, focusing on substituent effects:
Crystallographic and Conformational Analysis
- Dihedral Angles and Molecular Twisting : In halogenated imidazole derivatives (), the dihedral angle between terminal phenyl rings is ~56°, leading to significant molecular twisting. This conformation facilitates C–H⋯N hydrogen bonding and π-π stacking, which stabilize crystal packing . The target compound’s 4-methylphenyl and phenyl groups may adopt a similar twisted conformation, influencing its solid-state properties.
- Weak Intermolecular Interactions : highlights the role of weak C–H⋯X (X = Cl, Br) and C–H⋯N interactions in directing crystal packing. These interactions, though energetically weak, are highly reproducible in halogenated analogs, suggesting that the target compound’s methyl group may engage in analogous C–H⋯π or van der Waals interactions .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () increases polarity, reducing solubility in nonpolar solvents compared to the target compound’s methyl group, which is electron-donating and may enhance lipophilicity .
- However, its methyl group may improve thermal stability due to reduced steric strain compared to bulkier halogens .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Crystallographic Parameters ()
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